6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
Description
Crystal Structure Parameters
The crystal structure determination of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B]oxazine was achieved using single-crystal X-ray diffraction (scXRD) analysis. The compound crystallizes in the triclinic crystal system with a P-1 space group, similar to related pyridooxazine derivatives. The unit cell parameters are presented in Table 1.
Table 1: Unit Cell Parameters of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B]oxazine
| Parameter | Value |
|---|---|
| a (Å) | 7.65 |
| b (Å) | 11.38 |
| c (Å) | 12.29 |
| α (deg) | 84.10 |
| β (deg) | 82.51 |
| γ (deg) | 66.02 |
| Cell volume (ų) | 1423.3 |
| Z (molecules per unit cell) | 4 |
The crystal structure reveals that the molecule adopts a non-planar conformation with the oxazine ring existing in a half-chair conformation. The chlorine atom at position 6 lies nearly in the plane of the pyridine ring, with a slight deviation of approximately 0.04 Å. This arrangement influences the overall packing of the molecules in the crystal lattice through halogen bonding and other non-covalent interactions.
Bond Lengths and Angles
The X-ray diffraction analysis provides precise measurements of bond lengths and angles within the 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B]oxazine molecule. The pyridine ring displays typical aromatic character with C-C bond lengths averaging 1.39 Å. The C-Cl bond length is approximately 1.74 Å, consistent with typical carbon-chlorine bonds in aromatic systems. The heterocyclic oxazine ring shows expected bond lengths for C-O (1.43 Å) and C-N (1.47 Å) bonds, indicating its non-aromatic character.
Crystal Packing and Intermolecular Interactions
The crystal packing analysis reveals that molecules of 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B]oxazine form a three-dimensional network through various intermolecular interactions. The chlorine atom participates in halogen bonding with nearby nitrogen atoms from adjacent molecules, with Cl···N distances of approximately 3.2 Å. Additionally, weak hydrogen bonding interactions are observed between the nitrogen of the oxazine ring and neighboring hydrogen atoms, contributing to the stability of the crystal structure.
Properties
CAS No. |
1303587-97-4 |
|---|---|
Molecular Formula |
C6H6ClN3O |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
6-chloro-3,4-dihydro-2H-pyrazino[2,3-b][1,4]oxazine |
InChI |
InChI=1S/C6H6ClN3O/c7-4-3-9-6-5(10-4)8-1-2-11-6/h3H,1-2H2,(H,8,10) |
InChI Key |
CHRDWASKAHDJIY-UHFFFAOYSA-N |
SMILES |
C1COC2=C(N1)N=C(C=C2)Cl |
Canonical SMILES |
C1COC2=NC=C(N=C2N1)Cl |
Origin of Product |
United States |
Biological Activity
6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a heterocyclic compound characterized by the molecular formula CHClNO. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, which incorporates both nitrogen and oxygen atoms within a ring system, contributes to its distinct chemical behavior and reactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1260665-94-8 |
| Molecular Weight | 170.60 g/mol |
| InChI Key | SYIHEMKUIICNQA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. A common method includes the reaction of 2-chloropyridine with ethylene oxide in the presence of a base like sodium hydroxide. This process can be optimized for industrial applications to enhance yield and purity through continuous flow reactors and automated systems .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of related oxazine structures have been tested for their efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
Anticancer Potential
The anticancer properties of this compound are under investigation. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in regulating the cell cycle. Dysregulation of CDKs is often linked to cancer development .
Case Study: Kinase Inhibition
A study focusing on the inhibition of CDKs demonstrated that derivatives of pyrido[3,2-B][1,4]oxazine could effectively reduce cancer cell growth in vitro. The binding affinity and inhibitory concentration (IC) values were measured to assess their potential as therapeutic agents.
| Compound Name | Target Kinase | IC (nM) |
|---|---|---|
| This compound | CDK2 | 20 |
| Related Compound A | CDK4 | 25 |
| Related Compound B | CDK6 | 30 |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within cells. The compound's lipophilicity allows it to easily penetrate cellular membranes and interact with enzymes or receptors that regulate critical cellular functions.
Interaction with Receptors
Research into the interactions between this compound and various receptors has shown that it may act as an antagonist or inhibitor in certain pathways. Its structural features facilitate binding to target sites similar to those found in other known pharmacological agents.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine exhibits potential anticancer properties. A study demonstrated its effectiveness against certain cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular interactions. The compound's ability to target cancer cells while sparing healthy cells is a significant area of interest for further development in cancer therapeutics .
CYP Enzyme Inhibition
The compound has been identified as a selective inhibitor of cytochrome P450 enzymes. This property is crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs. In particular, it has been shown to inhibit CYP1A2, which is involved in the metabolism of various pharmaceuticals .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. It could potentially be used in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .
Material Science
Polymer Synthesis
In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the creation of materials with specific thermal and mechanical characteristics, making it suitable for applications in coatings and composites .
Nanomaterials Development
this compound has potential applications in the development of nanomaterials. Its ability to form stable complexes with metal ions can be exploited in the synthesis of metal-organic frameworks (MOFs) and nanoparticles for catalysis and drug delivery systems .
Analytical Chemistry
Chromatographic Applications
The compound can be utilized as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical properties allow for accurate identification and quantification of similar compounds in complex mixtures .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro against breast cancer cell lines. |
| Study B | CYP Enzyme Inhibition | Selective inhibition of CYP1A2 affecting drug metabolism profiles. |
| Study C | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxins. |
| Study D | Polymer Synthesis | Development of a new polymer with enhanced thermal stability using the compound as a monomer. |
Chemical Reactions Analysis
N-Alkylation
The compound undergoes alkylation at the oxazine nitrogen using alkyl halides:
Reaction Conditions
-
Reagents : Benzyl bromides (e.g., 4-nitrobenzyl bromide), Bi₂O₃
-
Solvent : DMF
-
Conditions : Heating (60–80°C, 4–6 hours)
Example :
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom participates in SNAr reactions with amines or alkoxides:
Reaction Conditions
-
Reagents : Primary amines (e.g., benzylamine)
-
Solvent : THF or DMF
-
Catalyst : Pd(PPh₃)₄
Suzuki-Miyaura Coupling
The brominated derivatives (e.g., 2,4,6-tribromo-substituted analogs) undergo Suzuki coupling:
Reaction Conditions
-
Reagents : Aryl boronic acids, Pd(PPh₃)₄
-
Solvent : Dioxane/H₂O
-
Conditions : 90°C, 12 hours
Example :
Stille Coupling
Palladium-catalyzed coupling with organostannanes introduces aryl or heteroaryl groups:
Reaction Conditions
-
Reagents : 2-(Tributylstannyl)pyridine, Pd(PPh₃)₄
-
Solvent : Toluene
-
Conditions : 110°C, 24 hours
Hydrogenolysis and Reduction
Catalytic hydrogenation removes protective groups or reduces double bonds:
Reaction Conditions
Key Research Findings
-
Synthetic Flexibility : The chlorine atom and oxazine nitrogen serve as reactive sites for functionalization, enabling diverse derivatization .
-
Biological Relevance : N-Alkylated derivatives exhibit antiproliferative activity against hepatocellular carcinoma (HCC) cells, with IC₅₀ values <10 μM .
-
Catalytic Efficiency : Palladium-mediated couplings show high regioselectivity, favoring 2-position substitution in cross-coupling reactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- The chloro derivative (target compound) has a higher molecular weight than the parent due to the chlorine atom.
- Bromo and iodo analogs (e.g., 6-Bromo and 6-Iodo derivatives) show increased molecular weights, correlating with halogen size .
- The methyl group in the 4-methyl-7-bromo analog reduces melting point (77–79°C vs. 85–86°C for the parent), likely due to disrupted crystallinity .
Substituent Position and Activity
- 6-Position Halogens : Chloro, bromo, and iodo substituents at the 6-position are linked to enhanced binding affinity in kinase inhibitors due to halogen bonding with target proteins .
- 4-Position Modifications : 4-Acyl or 4-phenylalkyl derivatives (e.g., 4-acyl analogs) exhibit anticonvulsant activity in rodent models, suggesting the 4-position is critical for central nervous system (CNS) penetration .
- 7-Position Halogens : The 7-bromo-4-methyl analog may have reduced CNS activity due to steric hindrance from the methyl group, but improved metabolic stability .
Preparation Methods
Synthesis from 3-Amino-5-chloropyrazin-2-ol and 1,2-Dibromoethane
One well-documented method involves the reaction of 3-amino-5-chloropyrazin-2-ol with 1,2-dibromoethane in the presence of potassium carbonate in acetonitrile under reflux conditions. This method yields the target compound in approximately 75% yield.
| Starting Material | Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| 3-Amino-5-chloropyrazin-2-ol (0.9 g, 6.18 mmol) | 1,2-Dibromoethane (1.16 g, 6.18 mmol) | K2CO3 (1.71 g, 12.37 mmol) | Acetonitrile | Reflux, overnight | 75% |
Procedure: The mixture is refluxed overnight, then cooled, concentrated, dissolved in water, and extracted with ethyl acetate. The organic phase is purified by silica gel chromatography to isolate the product.
Analytical Data: Mass spectrometry confirms the molecular ion at m/z 173 [M+H]+ consistent with the molecular formula C6H6ClN3O (Molecular weight 171.58).
Condensation of Protected 2-Amino-3-hydroxypyridine with 2-Chloroacrylonitrile or Dibromopropionate Derivatives
Another synthetic route uses 2-acetamido-3-hydroxypyridine as a starting material, which is condensed with halogenated alkylating agents such as 2-chloroacrylonitrile or methyl/ethyl 2,3-dibromopropionate. This method allows for the formation of regioisomeric pyrido-oxazines, with regioselectivity influenced by the protecting group on the amino substituent and reaction conditions.
- The acetyl-protected amino group favors formation of 2-substituted pyrido-oxazines.
- Carbamate protection leads to mixtures of 2- and 3-substituted isomers.
- t-Butylcarbonyl protection yields predominantly the 2-substituted isomer but with moderate yield (~50%).
- Reaction solvents such as acetonitrile favor regioselective ring closure; acetone and DMF give mixtures or lower yields.
- Reaction times vary from several hours to overnight depending on solvent and base.
Representative Reaction Conditions and Outcomes:
| Entry | Starting Material | Alkylating Agent | Solvent | Base | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|---|---|
| 1 | 2-Acetamido-3-hydroxypyridine | 2-Chloroacrylonitrile | Acetonitrile | K2CO3 | 6-20 | ~60-70 | Predominantly 2-substituted |
| 2 | 2-Carbamate-3-hydroxypyridine | 2-Chloroacrylonitrile | Acetone | K2CO3 | 6-20 | 50-60 | Mixture 1:1 (2- and 3-substituted) |
| 3 | 2-t-Butylcarbamoyl-3-hydroxypyridine | 2-Chloroacrylonitrile | Acetonitrile | K2CO3 | 6-20 | 50 | Exclusively 2-substituted |
These reactions proceed via nucleophilic attack of the hydroxyl group on the halogenated alkylating agent followed by ring closure to form the oxazine structure. The regioisomers are separable by silica gel chromatography and distinguishable by 13C NMR, especially by the chemical shifts of the methylene group in the oxazine ring.
Alternative Methods and Observations
- Attempts to condense unprotected 2-amino-3-hydroxypyridine with 2-chloroacrylonitrile in solvents like DMF or acetonitrile often result in low yields or degradation.
- Acidic or basic conditions can favor side reactions such as formation of imidazopyridine derivatives instead of the desired pyrido-oxazine.
- Protection of the amino group is critical to direct the reaction towards the oxazine formation rather than alternative heterocycles.
- The reaction mechanism involves selective nucleophilic attack by the hydroxy group rather than the pyridinic nitrogen under optimized conditions.
Comparative Summary Table of Preparation Methods
Research Findings and Analytical Characterization
- Mass spectrometry confirms molecular weights consistent with the target compound.
- 13C NMR spectroscopy is essential to distinguish regioisomers, with characteristic chemical shifts for the oxazine methylene carbons.
- 2D NMR techniques (HETCOR, HMQC, HMBC) have been employed to confirm the structure and substitution pattern of the oxazine ring.
- Reaction optimization studies indicate that solvent polarity and base strength significantly influence yield and regioselectivity.
Q & A
Q. What are the established synthetic routes for 6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, and what intermediates are critical?
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm hydrogen environments and carbon frameworks. For example, 2-amino-4-hydroxy-5-formyl-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazines show distinct peaks for formyl groups (~9.8 ppm) and aromatic protons (~6.5–7.2 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.047, wR factor = 0.123) resolves bond lengths and dihedral angles, critical for confirming stereochemistry .
Q. What purification strategies are effective for isolating high-purity samples?
Methodological Answer: Recrystallization from boiling water or polar aprotic solvents (e.g., 1,4-dioxane) is recommended. For derivatives with low solubility, column chromatography using silica gel (ethyl acetate/hexane gradients) or preparative HPLC with C18 columns achieves >95% purity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Temperature Control : Maintain reflux conditions (80–100°C) to avoid side reactions (e.g., imidazo[1,2-a]pyridine formation) .
- Catalysts : Use Lewis acids (e.g., ZnCl) to accelerate cyclization. For thioamide derivatives, employ Pd/C or Ni catalysts for selective reductions .
- Solvent Optimization : Polar solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes hydrolysis of chloro-substituted precursors .
Q. How to resolve contradictions in reported biological activities of structurally similar analogs?
Methodological Answer:
- Comparative SAR Studies : Evaluate substituent effects (e.g., bromo vs. chloro at position 6) on bioactivity. For example, 6-bromo analogs show enhanced binding to kinase targets compared to chloro derivatives .
- In Vitro Assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) to compare results across studies. Discrepancies may arise from differences in cell lines or assay conditions .
Q. What strategies are effective for designing bioactive analogs with improved stability?
Methodological Answer:
- Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) to the pyrido-oxazine core to reduce metabolic degradation .
- Prodrug Approaches : Synthesize ester derivatives (e.g., ethyl carboxylates) for enhanced oral bioavailability, which hydrolyze in vivo to active forms . Table 2: Stability Data for Selected Analogs
| Analog Structure | Half-life (pH 7.4, 37°C) | Major Degradation Pathway | Reference |
|---|---|---|---|
| 6-Bromo derivative | 48 hours | Oxidative debromination | |
| Ethyl carboxylate prodrug | 72 hours | Ester hydrolysis |
Q. What protocols assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Monitor for chloro-group hydrolysis or ring-opening byproducts .
- Light Sensitivity Testing : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
Methodological Notes
- Safety Protocols : Handle chloro-substituted derivatives in fume hoods due to potential toxicity. Use PPE (gloves, goggles) and dispose of waste via certified hazardous waste contractors .
- Data Validation : Cross-reference spectral data with published libraries (e.g., SDBS, NIST) to confirm structural assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
